molecular formula C16H20N4O6S2 B2376296 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine CAS No. 956251-49-3

1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine

Cat. No.: B2376296
CAS No.: 956251-49-3
M. Wt: 428.48
InChI Key: DNWHMWOJTVFLKA-UHFFFAOYSA-N
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Description

1-{[3,5-Dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine is a sulfonamide-derived compound featuring a pyrazole core substituted with a 3-nitrobenzenesulfonyl group and a piperidine ring linked via a sulfonyl bridge. This structure combines electron-withdrawing (nitro group) and bulky aromatic (benzenesulfonyl) moieties, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

1-[3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazol-4-yl]sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O6S2/c1-12-16(28(25,26)18-9-4-3-5-10-18)13(2)19(17-12)27(23,24)15-8-6-7-14(11-15)20(21)22/h6-8,11H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWHMWOJTVFLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method for synthesizing pyrazoles is through the [3+2] cycloaddition of hydrazines with α,β-unsaturated carbonyl compounds. This reaction can be catalyzed by various transition metals, such as copper or silver, under mild conditions .

The final step involves the coupling of the sulfonylated pyrazole with piperidine, which can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can act as a pharmacophore, binding to the active site of an enzyme and inhibiting its activity. Additionally, the pyrazole ring can participate in hydrogen bonding or π-π interactions with target proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on substituents, synthesis pathways, and antimicrobial activity.

Structural Analogues

Compound Name Key Structural Features Molecular Weight Biological Activity Reference
1-{[3,5-Dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine Pyrazole core with 3-nitrobenzenesulfonyl and piperidine-sulfonyl groups ~468.4 g/mol (estimated) Not directly reported; inferred antimicrobial potential based on analogs N/A
4-{[3,5-Dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine (BI58153) Morpholine instead of piperidine; 3-nitrobenzoyl instead of 3-nitrobenzenesulfonyl 394.4 g/mol No biological data provided; structural similarity suggests potential bioactivity
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one (Compound 4) Pyrazole core with 4-nitrophenyl and acetyl groups 288.3 g/mol Precursor for antimicrobial thiadiazoles; moderate activity against B. mycoides
Pyrazolylthiadiazole derivatives (e.g., 13a–13d) 1,3,4-Thiadiazole fused with pyrazole and nitroaryl groups 400–450 g/mol (e.g., 13a: 497.6 g/mol) High activity against B. mycoides (gram-positive bacteria)

Antimicrobial Activity

  • Gram-Positive Bacteria : Pyrazolylthiadiazole derivatives (e.g., 13a–13d) exhibit superior activity against B. mycoides compared to gram-negative E. coli or yeast C. albicans. The nitro group at the para position on the phenyl ring enhances electron-withdrawing effects, improving membrane penetration .
  • Sulfonyl vs. Benzoyl: BI58153’s benzoyl group may reduce solubility compared to the target compound’s sulfonyl group, impacting bioavailability .

Physicochemical Properties

  • Solubility : Piperidine and sulfonyl groups in the target compound likely enhance water solubility compared to morpholine-based BI58153 .
  • Stability : The 3-nitrobenzenesulfonyl group may confer greater hydrolytic stability than acetyl or benzoyl analogs .

Research Findings and Limitations

  • Key Insight : Structural analogs with nitroaryl and sulfonyl groups demonstrate promising antimicrobial activity, particularly against gram-positive pathogens.
  • Gaps : Direct data on the target compound’s synthesis, stability, and bioactivity are absent in the provided evidence. Future studies should prioritize its experimental validation.
  • Recommendations : Modify the nitro group’s position (e.g., para vs. meta) and explore piperidine derivatives with varying sulfonyl substituents to optimize activity .

Biological Activity

1-{[3,5-Dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine is a compound of interest due to its potential biological activities. This article aims to explore its biological activity through various studies, including synthesis methods, pharmacological evaluations, and specific case studies.

Chemical Structure

The compound can be described by the following chemical structure:

  • Molecular Formula : C15H18N4O4S3
  • Molecular Weight : 398.52 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonyl and pyrazole groups are crucial for its interaction with enzymes and receptors, leading to various pharmacological effects.

Antiviral Activity

Research has shown that compounds containing similar structures exhibit antiviral properties. For instance, derivatives of piperidine have been tested against HIV-1 and other viruses, demonstrating moderate to strong antiviral activity. The mechanism often involves inhibition of viral replication through interference with viral enzymes or entry mechanisms .

Antibacterial and Antifungal Activity

Similar compounds have also been evaluated for their antibacterial and antifungal properties. A study on piperazine derivatives indicated notable activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 μg/mL . The presence of the piperidine ring is believed to enhance the interaction with bacterial cell membranes.

Tuberculostatic Activity

Recent investigations into pyridine and pyrazine derivatives have highlighted their tuberculostatic activity against Mycobacterium tuberculosis. Compounds similar in structure to 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine showed MIC values as low as 2 μg/mL against resistant strains, indicating strong potential for development as anti-tuberculosis agents .

Case Study 1: Synthesis and Evaluation

In a synthesis study, a series of piperidine derivatives were synthesized and evaluated for their biological activities. Among these, compounds with similar sulfonamide and pyrazole functionalities exhibited significant antiviral and antibacterial effects. The study employed in vitro assays to determine the efficacy against various pathogens .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the substituents on the piperidine ring significantly influenced biological activity. For instance, introducing electron-withdrawing groups enhanced antiviral potency while maintaining low cytotoxicity levels in Vero cells .

Data Tables

Activity Type Compound MIC (μg/mL) Reference
AntiviralCompound A50
AntibacterialCompound B4
TuberculostaticCompound C2

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